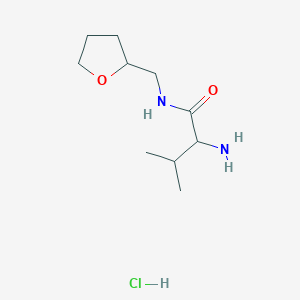![molecular formula C17H27Cl2NO B1395122 4-{2-[2-(Sec-butyl)-4-chlorophenoxy]-ethyl}piperidine hydrochloride CAS No. 1219956-93-0](/img/structure/B1395122.png)
4-{2-[2-(Sec-butyl)-4-chlorophenoxy]-ethyl}piperidine hydrochloride
Übersicht
Beschreibung
4-{2-[2-(Sec-butyl)-4-chlorophenoxy]-ethyl}piperidine hydrochloride, also known as SB-PEP-HCl, is a synthetic compound belonging to the class of piperidine derivatives. It is an important intermediate in the synthesis of many pharmaceuticals and agrochemicals. SB-PEP-HCl has been widely studied for its potential applications in scientific research, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments have been extensively investigated.
Wissenschaftliche Forschungsanwendungen
Metabolic Activity in Obese Rats
Research has shown that when chronically administered, compounds similar to 4-{2-[2-(Sec-butyl)-4-chlorophenoxy]-ethyl}piperidine hydrochloride can reduce food intake and weight gain in obese rats. An increase in free fatty acid concentration was observed in obese rats treated for 12 days with such compounds (Massicot, Steiner, & Godfroid, 1985).
Synthesis and Evaluation of Tumor Inhibiting Activity
A study on the synthesis and biological evaluation of 3-alkyl-substituted 3-(4-aminophenyl)piperidine-2,6-diones, which are closely related to the compound , revealed their potential as inhibitors of estrogen biosynthesis. These compounds showed a stronger inhibition of human placental aromatase compared to aminoglutethimide, a drug used for hormone-dependent breast cancer treatment (Hartmann & Batzl, 1986).
Effect on Feeding Behavior
Another study focused on the effect of a compound similar to 4-{2-[2-(Sec-butyl)-4-chlorophenoxy]-ethyl}piperidine hydrochloride on feeding behavior. This research found that such compounds, which are not amphetamines and have low toxicity, affect the satiety center and can reduce obesity in mice induced by gold thioglucose (Massicot, Thuillier, & Godfroid, 1984).
Eigenschaften
IUPAC Name |
4-[2-(2-butan-2-yl-4-chlorophenoxy)ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26ClNO.ClH/c1-3-13(2)16-12-15(18)4-5-17(16)20-11-8-14-6-9-19-10-7-14;/h4-5,12-14,19H,3,6-11H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLNUWFVVCXIANE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=C(C=CC(=C1)Cl)OCCC2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{2-[2-(Sec-butyl)-4-chlorophenoxy]-ethyl}piperidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1395040.png)
![2-[2-(4-Isopropyl-3-methylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1395041.png)
![2-[2-(5-Isopropyl-2-methylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1395042.png)



![2-[2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1395050.png)
![2-[2-(2-Piperidinyl)ethoxy]-5-(trifluoromethyl)-pyridine hydrochloride](/img/structure/B1395051.png)
![2-[2-(3-Piperidinyl)ethoxy]-5-(trifluoromethyl)-pyridine hydrochloride](/img/structure/B1395053.png)
![2-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1395054.png)
![2-[2-(4-Iodophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1395055.png)
![2-[2-(Isopentyloxy)ethyl]piperidine hydrochloride](/img/structure/B1395056.png)
![2-[3,4-Dihydro-1(2H)-quinolinyl]-N'-hydroxybenzenecarboximidamide](/img/structure/B1395057.png)
